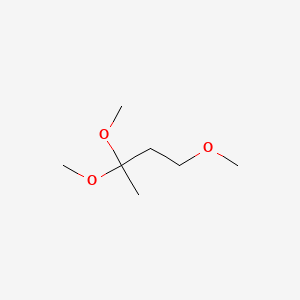

1,3,3-Trimethoxybutane

Description

Overview of Chemical Significance and Research Interest Pertaining to 1,3,3-Trimethoxybutane

The chemical significance of this compound stems primarily from its role as a versatile synthon in organic chemistry. It is frequently employed as a solvent, a reaction intermediate, and a reagent in the synthesis of more complex molecules. chembk.comchembk.com One of its key functions is to act as a protecting group for ketones, where the ketal group can mask the reactivity of a ketone while other chemical transformations are carried out on the molecule. chembk.comchembk.com

Research interest in this compound is also linked to its utility as a precursor for other valuable chemical entities. For instance, it serves as a starting material in the preparation of 2-methoxy-1,3-butadiene (B1206718), a diene used in Diels-Alder reactions. tandfonline.com Furthermore, its application in the synthesis of heterocyclic compounds, such as lepidine, highlights its importance in the construction of diverse molecular architectures. orgsyn.org The compound's ability to participate in silicon introduction reactions further broadens its scope in creating organosilicon compounds. chembk.comchembk.com

The scientific investigation of this compound and its chemical behavior dates back to the early 20th century. A notable early study was conducted by R. O. Norris, J. J. Verbanc, and G. F. Hennion, as detailed in a 1938 publication in the Journal of the American Chemical Society. acs.org Their work focused on the "desaturation products" of this compound, exploring its elimination reactions to form unsaturated ethers. acs.orgucl.ac.uksemanticscholar.org This early research laid the groundwork for understanding the reactivity of this acetal (B89532) ether and its potential as a precursor to dienes.

One of the significant findings from this era was the development of a method to prepare this compound via the direct catalytic addition of methanol (B129727) to vinylacetylene. tandfonline.com This provided a more accessible route to the compound, facilitating further studies into its chemical properties and synthetic applications.

A key transformation of this compound that has been of historical and ongoing interest is its use in the synthesis of other organic compounds. For example, it has been utilized in the preparation of lepidine (4-methylquinoline) through a reaction with aniline (B41778) hydrochloride in the presence of ferric and zinc chloride. orgsyn.org This reaction demonstrates the utility of this compound as a four-carbon building block in the construction of quinoline (B57606) ring systems.

More contemporary research has continued to build on these foundational studies. For example, a procedure published in Organic Preparations and Procedures International details the preparation of this compound from methyl vinyl ketone, methyl orthoformate, and anhydrous methanol as a precursor to 2-methoxy-1,3-butadiene. tandfonline.com This method avoids the use of the more difficult-to-handle vinylacetylene. tandfonline.com The thermal decomposition of this compound under these conditions yields 2-methoxy-1,3-butadiene, showcasing a practical application of the early desaturation studies. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQSNTFKLAYVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216273 | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-66-5 | |

| Record name | 1,3,3-Trimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-2-one-dimethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3-Trimethoxybutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 1,3,3 Trimethoxybutane

Established Synthetic Pathways for 1,3,3-Trimethoxybutane Production

The principal and most established pathway for the production of this compound is the acid-catalyzed ketalization of 4,4-dimethoxy-2-butanone. This reaction can be effectively carried out using methanol (B129727) in the presence of an acid catalyst, often with a dehydrating agent to drive the equilibrium towards the product.

A common and highly effective method involves the use of trimethyl orthoformate in conjunction with an acid catalyst. Trimethyl orthoformate serves as both a source of the methoxy (B1213986) groups and a water scavenger, as it reacts with the water produced during the reaction to form methanol and methyl formate, thereby preventing the reverse hydrolysis of the ketal.

The general reaction can be summarized as follows:

4,4-dimethoxy-2-butanone + 2 CH₃OH ⇌ this compound + H₂O (in the presence of an acid catalyst)

Alternatively, using trimethyl orthoformate:

4,4-dimethoxy-2-butanone + HC(OCH₃)₃ → this compound + HCOOCH₃ + CH₃OH (in the presence of an acid catalyst)

Commonly employed acid catalysts for this transformation include:

Brønsted acids: p-Toluenesulfonic acid, sulfuric acid, and hydrochloric acid. nih.govgoogle.comgoogle.com

Lewis acids: Boron trifluoride complexes. google.com

Acidic ion exchangers: Solid-supported acid catalysts that can be easily removed from the reaction mixture. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically adjusted include the choice and concentration of the acid catalyst, temperature, and the method of water removal.

Catalyst Loading: Research on analogous ketalization reactions has shown that very low catalyst loadings, as little as 0.1 mol%, can be highly effective, leading to high yields without the need for water removal in some cases. nih.gov For instance, the use of 0.1 mol% hydrochloric acid in methanol has been demonstrated to efficiently catalyze the ketalization of various ketones. nih.gov

Temperature: The reaction temperature can influence the rate of ketal formation. For the synthesis of dimethyl ketals from ketones and trimethyl orthoformate, exothermic reactions are known to proceed at temperatures ranging from 20°C to 80°C, often resulting in virtually quantitative yields. google.com A procedure for a structurally similar compound, 4-methoxy-3-penten-2-one, utilizes a reaction temperature of 55°C.

Water Removal: As ketalization is a reversible reaction, the removal of water is a critical factor in achieving high conversion rates. While the use of trimethyl orthoformate inherently addresses this by reacting with water, other techniques such as azeotropic distillation can be employed when using methanol as the primary reagent.

Based on analogous procedures for the ketalization of functionalized ketones, a hypothetical optimized laboratory-scale synthesis could involve the reaction of 4,4-dimethoxy-2-butanone with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid in methanol at a controlled temperature.

Hypothetical Reaction Parameters for Ketalization

| Parameter | Condition | Rationale |

| Reactants | 4,4-dimethoxy-2-butanone, Trimethyl orthoformate, Methanol | Trimethyl orthoformate acts as both reagent and water scavenger. Methanol serves as a solvent. |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) | A common, effective, and easily handled acid catalyst for ketalization. |

| Temperature | 55-60°C | Balances reaction rate with minimizing potential side reactions, based on analogous procedures. |

| Reaction Time | Several hours | To ensure completion of the reaction, monitored by techniques like GC-MS. |

Scalable Synthetic Approaches for this compound (e.g., large-scale procedures)

For the large-scale industrial production of this compound, the efficiency of the process, cost-effectiveness of reagents, and ease of product isolation are paramount. Scalable approaches often involve transketalization or continuous processes that allow for efficient removal of by-products.

One patented approach for the preparation of ketals on a larger scale involves the reaction of a dimethyl ketal with a higher-boiling alcohol at elevated temperatures (105°C to 180°C) in the presence of an acid catalyst. google.com This transketalization process is driven by the continuous distillative removal of the lower-boiling methanol. While this describes a transketalization to a different alcohol, the principle of driving the reaction by removing a volatile by-product is applicable to large-scale synthesis.

In the context of producing this compound, a large-scale process could involve the direct ketalization of 4,4-dimethoxy-2-butanone with methanol. To drive the reaction to completion, the water formed would need to be continuously removed. This can be achieved through azeotropic distillation using a suitable entrainer or by passing the reaction mixture through a bed of a solid desiccant.

Another scalable strategy is to perform the reaction in a continuous flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and consistency. The use of solid acid catalysts, such as acidic ion-exchange resins, is particularly advantageous in flow chemistry as it simplifies the purification process by eliminating the need to neutralize and remove a soluble acid catalyst.

Chemical Reactivity and Transformation Mechanisms of 1,3,3 Trimethoxybutane

Pyrolysis Reactions and Mechanisms of 1,3,3-Trimethoxybutane

The thermal decomposition, or pyrolysis, of this compound is a significant area of study, primarily focusing on its utility in the synthesis of valuable diene compounds. This process involves the controlled heating of the compound, often in the presence of a catalyst, to induce specific chemical bond cleavages and rearrangements.

The pyrolysis of this compound and its analogs, such as 1,1,3-trimethoxybutane (B162616), serves as a method for producing 1-alkoxy-1,3-butadienes. researchgate.netru.nl For instance, the pyrolysis of 1,1,3-trimethoxybutane over a synthetic barium silicate (B1173343) catalyst at various temperatures has been shown to yield 1-alkoxy-1,3-butadienes. researchgate.net Specifically, the pyrolysis of 1,1,3-trimethoxybutane, 1,1,3-triethoxybutane, and 1,1,3-tri-n-propoxybutane resulted in the formation of the corresponding 1-alkoxy-1,3-butadienes with isolated yields of 80%, 45%, and 36%, respectively. researchgate.net

The general transformation involves the elimination of methanol (B129727) from the this compound molecule. This elimination reaction is a key step in forming the conjugated diene system of the 1-alkoxy-1,3-butadiene product. These resulting dienes are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions for the construction of cyclic systems. nih.gov

The efficiency and selectivity of the pyrolysis of this compound are significantly influenced by the choice of catalyst. Research has shown that acidic catalysts are effective in promoting the desired elimination reaction. For example, the use of dried sodium hydrogen sulfate (B86663) (NaHSO₄) as a catalyst in the pyrolysis of this compound has been reported. psu.edu In a typical procedure, the mixture is heated to 150 °C, and the decomposition products are collected. psu.edu

The table below summarizes the effect of different catalysts on the yield of 1-alkoxy-1,3-butadienes from the pyrolysis of various trimethoxybutane isomers.

| Catalyst | Starting Material | Product | Yield (%) |

| Synthetic Barium Silicate | 1,1,3-Trimethoxybutane | 1-Methoxy-1,3-butadiene | 80 |

| Synthetic Barium Silicate | 1,1,3-Triethoxybutane | 1-Ethoxy-1,3-butadiene | 45 |

| Synthetic Barium Silicate | 1,1,3-Tri-n-propoxybutane | 1-n-Propoxy-1,3-butadiene | 36 |

Data adapted from pyrolysis studies of 1,1,3-trimethoxybutane and its analogs. researchgate.net

The pyrolysis of this compound can lead to the formation of a mixture of isomeric products. The primary products are typically geometric isomers (E/Z) of the 1-alkoxy-1,3-butadiene. The specific distribution of these isomers can be influenced by the reaction conditions, including temperature and the catalyst used.

Characterization of these isomeric products is crucial for understanding the reaction mechanism and for their subsequent use in synthesis. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify the different isomers produced. maxapress.comrsc.org The rate of production analysis is a useful tool to understand the primary reaction networks in pyrolysis. maxapress.com

The study of the pyrolysis of related C4H6 isomers like 1,3-butadiene (B125203) has shown that isomerization between different forms can occur readily at high temperatures, leading to a complex mixture of products. nih.gov This highlights the importance of carefully controlling pyrolysis conditions to achieve high selectivity for a particular isomer of 1-alkoxy-1,3-butadiene.

Desaturation Reactions of this compound

Desaturation reactions of this compound involve the removal of hydrogen to form unsaturated products. acs.org These reactions are fundamental in converting saturated organic molecules into more reactive and versatile unsaturated counterparts. A dissertation by Richard Owen Norris focused on the desaturation products of this compound. nd.edu

One of the key desaturation products obtainable from this compound is 1-methoxy-1,3-butadiene. acs.org The formation of this diene from the saturated precursor is a significant transformation, as it introduces a conjugated system of double bonds, which is a highly valuable functional group in organic synthesis.

Reactivity and Mechanistic Investigations of Acetal (B89532) and Ether Functionalities within this compound

The this compound molecule contains both acetal and ether functional groups, and their respective reactivities are central to its chemical transformations. The acetal group, specifically a dimethyl acetal at the C3 position, is generally stable under neutral to strongly basic conditions. libretexts.org However, it becomes susceptible to reaction under acidic conditions. libretexts.org

The mechanism of acetal hydrolysis, which is the reverse of acetal formation, involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. libretexts.orgmasterorganicchemistry.com This intermediate is then attacked by a nucleophile. In the context of pyrolysis, the elimination of methanol likely proceeds through a related mechanism, facilitated by an acid catalyst.

The ether functionality, a methoxy group at the C1 position, is generally less reactive than the acetal. Ethers are known for their chemical stability. libretexts.org However, under certain conditions, such as in the presence of strong acids or during photocatalytic processes, the ether linkage can also be involved in reactions. For instance, photocatalytic single-electron transfer to an oxocarbenium ion formed from an enol ether can generate a nucleophilic α-oxy radical. semanticscholar.org

The reduction of acetals to ethers is another important reaction pathway. chem-station.com This can be achieved using reducing agents that are stable in acidic conditions, such as triethylsilane, often in the presence of a Lewis acid like BF₃. chem-station.com This transformation highlights the differential reactivity of the acetal group, allowing for its selective conversion into an ether.

Intramolecular Reaction Pathways Involving this compound Derived Intermediates

Intermediates derived from this compound can undergo intramolecular reactions, leading to the formation of cyclic products. For instance, intermediates with both a nucleophilic center and an electrophilic center within the same molecule can cyclize.

An example of an intramolecular reaction involving a related system is the formation of cyclic hemiacetals from molecules containing both an alcohol and a carbonyl group. libretexts.org While this compound itself does not have these functionalities, intermediates generated from it might. For example, partial hydrolysis of the acetal group could generate a hemiacetal, which could then participate in further intramolecular reactions.

Furthermore, radical intermediates can also undergo intramolecular hydrogen atom transfer (HAT) reactions. For example, a γ-amino radical intermediate has been proposed to undergo a 1,4- or 1,5-HAT. semanticscholar.org While this specific example does not involve a this compound derivative directly, it illustrates a plausible intramolecular pathway for radical intermediates that could be generated from it under certain conditions. The study of intramolecular Michael reactions of tethered nucleophiles to nitrosoalkenes to produce carbocyclic and heterocyclic products also provides insight into potential intramolecular pathways. psu.edu

Intramolecular Michael Reactions Utilizing this compound Derived Species

The journey from this compound to the cyclized product begins with the synthesis of 2-methoxy-1,3-butadiene (B1206718) as described previously. This diene can then undergo a [4+2] cycloaddition with a suitable dienophile to construct a cyclic scaffold. Subsequent chemical modifications of the Diels-Alder adduct lead to the formation of an α-chloroketone. This ketone is then converted into an α-chloro-O-silyloxime, the direct precursor to the reactive vinylnitroso intermediate. psu.edupsu.edu

The generation of the vinylnitroso species from the α-chloro-O-silyloxime is typically achieved through a 1,4-elimination reaction, often promoted by a fluoride (B91410) source. psu.edu Once formed, the highly electrophilic vinylnitroso compound readily undergoes an intramolecular Michael-type conjugate addition with a suitably positioned internal nucleophile. This nucleophilic attack on the β-carbon of the vinylnitroso group leads to the formation of a new carbon-carbon or carbon-heteroatom bond, resulting in the construction of a new ring system. nih.gov

Below is an interactive data table summarizing the types of ring systems synthesized via intramolecular vinylnitroso conjugate additions, showcasing the broad applicability of this strategy.

| Entry | Precursor Ring System | Resulting Bicyclic System | Nucleophile Type |

| 1 | Cyclopentenyl | bicyclo[2.2.1] | Malonate Anion |

| 2 | Cyclohexenyl | bicyclo[2.2.2] | Malonate Anion |

| 3 | Cycloheptenyl | bicyclo[3.2.2] | Malonate Anion |

| 4 | Fused [4.5] | Fused [5.5] | Ester Enolate |

This table is based on findings that demonstrate the successful formation of various bridged and fused ring systems using this methodology. nih.gov

Investigation of Vinylnitroso Intermediates Generated from this compound Related Precursors

The successful application of intramolecular Michael reactions is intrinsically linked to the understanding of the vinylnitroso intermediates themselves. These species are highly reactive and transient, making their direct observation challenging. psu.edu However, their existence and reactivity have been extensively investigated through trapping experiments and by studying the kinetics of their formation and subsequent reactions.

Vinylnitroso compounds are generated in situ from precursors like α-haloketoximes. nih.gov The mechanism of their formation is believed to proceed through a 1,4-elimination-addition pathway when a base is used. psu.edu The rate of formation and the stability of the vinylnitroso intermediate can be influenced by the choice of the precursor and the reaction conditions. For instance, vinylnitroso species generated from α-chloro-O-silyloximes using a fluoride source are found to be more reactive and have shorter half-lives compared to those generated from simple α-chlorooximes with a base. psu.edu

The high electrophilicity of vinylnitroso compounds makes them excellent partners in various reactions beyond the intramolecular Michael addition. They are known to act as potent heterodienes in [4+2] cycloadditions, reacting with a wide range of dienophiles to furnish 5,6-dihydro-1,2-oxazines. nih.gov This reactivity further underscores their utility in synthetic organic chemistry.

The investigation into these intermediates, made accessible from starting materials like this compound, has paved the way for the development of novel synthetic methodologies for the construction of complex nitrogen-containing molecules. psu.edu The ability to generate these reactive species under controlled conditions and trap them with tethered nucleophiles represents a significant advancement in the field of heterocyclic chemistry.

Applications of 1,3,3 Trimethoxybutane in Complex Organic Synthesis

1,3,3-Trimethoxybutane as a Versatile Synthetic Building Block and Precursor

This compound is primarily utilized in organic synthesis as a stable, masked form of 4-methoxy-2-butanone . The acetal (B89532) group is relatively inert to many reaction conditions, allowing chemists to perform transformations on other parts of a molecule without affecting the ketone. Subsequently, the ketone can be revealed, typically through acid-catalyzed hydrolysis, for further reactions.

This compound functions as a 1,3-dielectrophilic building block, providing a three-carbon chain for the synthesis of more complex structures crimsonpublishers.comcrimsonpublishers.com. Research has demonstrated its utility in the preparation of various aromatic and heterocyclic systems. For example, its deprotected form, 4,4-dimethoxy-2-butanone, reacts with hydrazine (B178648) hydrate (B1144303) to produce 3-methylpyrazole (B28129) and with various phenyl hydrazines to yield corresponding aryl methyl pyrazoles crimsonpublishers.com. Furthermore, its reaction with guanidines leads to the formation of pyrimidine (B1678525) rings crimsonpublishers.comcrimsonpublishers.com. It also serves as a key intermediate in the synthesis of pharmaceuticals like the antiretroviral drug Nevirapine guidechem.com.

The table below summarizes some of the key applications of this compound's corresponding ketone as a synthetic building block.

| Starting Materials | Reagent | Product Class | Reference |

| 4,4-Dimethoxy-2-butanone | Hydrazine Hydrate | Pyrazoles | crimsonpublishers.com |

| 4,4-Dimethoxy-2-butanone | Phenyl Hydrazines | Aryl Methyl Pyrazoles | crimsonpublishers.com |

| 4,4-Dimethoxy-2-butanone | Guanidines | Pyrimidines | crimsonpublishers.comcrimsonpublishers.com |

| 4,4-Dimethoxy-2-butanone | Benzyl Magnesium Chloride | Naphthalenes | crimsonpublishers.com |

| 4,4-Dimethoxy-2-butanone | Allyl Magnesium Bromide | Toluene | crimsonpublishers.com |

Strategic Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The efficiency of MCRs makes them highly valuable for creating diverse chemical libraries for drug discovery nih.gov. This compound can serve as a key input for isocyanide-based MCRs by generating the necessary ketone component in situ.

The Passerini reaction is a three-component reaction that involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide nih.govwikipedia.org. The reaction is typically conducted in aprotic solvents and proceeds through a mechanism believed to involve a cyclic transition state facilitated by hydrogen bonding organic-chemistry.org.

In this context, this compound acts as a precursor to the ketone. Under the acidic conditions provided by the carboxylic acid component, the acetal is hydrolyzed to generate 4-methoxy-2-butanone. This newly formed ketone then participates in the Passerini reaction as the carbonyl component. This strategy allows for the incorporation of the 4-methoxy-2-butanone skeleton into complex α-acyloxy amide structures, which are valuable in medicinal chemistry wikipedia.org.

| Passerini Reaction Components | Role |

| This compound | Precursor to the Ketone component (generates 4-methoxy-2-butanone in situ) |

| Carboxylic Acid | Acid component and nucleophile |

| Isocyanide | Isocyanide component |

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including an amine rsc.org. The reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide produces an α-acetamido carboxamide derivative, also described as a bis-amide mdpi.com. The Ugi reaction is renowned for its ability to generate molecular complexity and is a cornerstone of diversity-oriented synthesis for the creation of peptide-like structures and compound libraries beilstein-journals.orgresearchgate.net.

Similar to its role in the Passerini reaction, this compound serves as an in situ source for the ketone component. The reaction typically begins with the condensation of the amine and the ketone to form an imine, a step often facilitated by the acidic conditions of the carboxylic acid beilstein-journals.org. The hydrolysis of this compound provides the 4-methoxy-2-butanone needed for this initial step, thereby enabling its incorporation into the final, highly functionalized bis-amide product.

| Ugi Reaction Components | Role |

| This compound | Precursor to the Ketone component (generates 4-methoxy-2-butanone in situ) |

| Amine | Amine component |

| Carboxylic Acid | Acid component and nucleophile |

| Isocyanide | Isocyanide component |

Precursor in the Synthesis of Functionalized Organic Molecules (e.g., Nitrile Derivatives)

While this compound is a versatile precursor for molecules containing a ketone functionality, its specific use as a direct precursor for the synthesis of nitrile derivatives is not extensively documented in the scientific literature. General methods for nitrile synthesis often involve the dehydration of primary amides, nucleophilic substitution with cyanide on alkyl halides, or the reaction of ketones with reagents like tosylmethyl isocyanide (TosMIC) youtube.com. However, a direct pathway from this compound to a nitrile derivative has not been prominently reported.

Strategic Incorporation of this compound Derived Units in Natural Product Core Synthesis (e.g., Sarain Core)

The sarain alkaloids, isolated from the marine sponge Reniera sarai, are known for their complex and challenging structures, which feature a central diazatricyclic cage flanked by two macrocycles researchgate.netucl.ac.uk. The synthesis of the sarain core is a significant challenge in organic chemistry, and various strategies have been developed to construct this intricate framework nih.govresearchgate.netorganic-chemistry.org. These synthetic routes often involve complex multistep sequences, utilizing key reactions such as Diels-Alder cycloadditions, Michael additions, and rearrangements of bicyclic aminal precursors researchgate.netnih.govresearchgate.net. A review of the published synthetic approaches toward the sarain core reveals that the building blocks employed are typically advanced, highly functionalized intermediates. There is no evidence in the available literature to suggest that a unit derived from this compound has been strategically incorporated into the synthesis of the sarain core.

Synthesis and Reactivity of Derivatives and Analogues of 1,3,3 Trimethoxybutane

Synthesis and Transformations of 1-Alkoxy-1,3-butadiene Derivatives from 1,3,3-Trimethoxybutane

The controlled elimination of alcohol from 1,3,3-trialkoxybutanes, such as this compound, serves as a direct route to valuable 1-alkoxy-1,3-butadiene derivatives. These dienes are highly useful intermediates in organic synthesis, particularly in cycloaddition reactions.

A primary method for this transformation is the pyrolysis of 1,1,3-trialkoxybutanes over a catalyst. Specifically, 1,1,3-trimethoxybutane (B162616) can be passed over a synthetic barium silicate (B1173343) catalyst at elevated temperatures to yield 1-methoxy-1,3-butadiene. Research has shown that this process can be quite efficient, with yields of the desired 1-alkoxy-1,3-butadienes reaching up to 80% for the methoxy (B1213986) derivative. The pyrolysis results in a mixture of cis and trans isomers of the diene. For instance, analysis of the product from the pyrolysis of 1,1,3-trimethoxybutane has shown the mixture to contain as much as 60% of the cis-1-methoxy-1,3-butadiene isomer.

Table 5.1.1: Pyrolysis Yields of 1-Alkoxy-1,3-butadienes from 1,1,3-Trialkoxybutane Precursors

| Precursor | Alkoxy Group | Catalyst | Yield of Diene |

| 1,1,3-Trimethoxybutane | Methoxy | Barium Silicate | 80% |

| 1,1,3-Triethoxybutane | Ethoxy | Barium Silicate | 45% |

| 1,1,3-Tri-n-propoxybutane | n-Propoxy | Barium Silicate | 36% |

Once synthesized, these 1-alkoxy-1,3-butadiene derivatives are reactive intermediates capable of undergoing a variety of chemical transformations. Their conjugated diene structure makes them excellent partners in Diels-Alder reactions, providing a pathway to functionalized six-membered rings. The presence of the alkoxy group activates the diene system, facilitating cycloadditions with a range of electron-deficient dienophiles under mild conditions to produce substituted cyclohexenones and related structures.

Other significant transformations include:

Telomerization: In the presence of palladium catalysts, these dienes can undergo dimerization with the simultaneous addition of nucleophiles, such as methanol (B129727), to produce valuable C8 chemicals.

Carbonylation: Functional groups like esters or carboxyls can be directly introduced onto the diene skeleton.

Hydrosilylation and Hydroamination: These reactions add silicon-hydrogen or nitrogen-hydrogen bonds across the diene system, leading to more complex organosilicon and organonitrogen compounds.

Photo/Electrocatalytic Functionalization: Modern methods utilizing visible light or electrochemistry enable a range of functionalizations, including 1,4-diphosphonation and amidoarylation, offering green and mild strategic alternatives to traditional methods.

Preparation and Reactivity of Convertible Isocyanides Derived from this compound Precursors (e.g., 4-Isocyano-1,1,3-trimethoxybutane)

While direct synthesis from this compound is not extensively documented, a closely related and highly functional precursor, 4-isocyanopermethylbutane-1,1,3-triol (IPB), has been synthesized and utilized as a "convertible isocyanide". wikipedia.org Convertible isocyanides are a special class of isonitriles used in isocyanide-based multicomponent reactions (IMCRs), where the isocyanide group acts as a temporary scaffold that can be cleaved and converted into other functional groups post-reaction. wikipedia.org

The synthesis of IPB highlights the utility of the butane-1,1,3-triol backbone, a structure accessible from the hydrolysis of this compound. These convertible isocyanides are particularly valuable in reactions such as the Ugi four-component reaction (Ugi-4CR) and the Passerini reaction. wikipedia.org

In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. When a convertible isocyanide like IPB is used, the resulting primary Ugi product contains a secondary amide linkage that can be readily cleaved. This cleavage allows the transformation of the amide into a variety of other functional groups, including carboxylic acids, esters, or new amides, by treating the product with nucleophiles like water, alcohols, or amines. wikipedia.org This versatility makes the isocyanide a synthetic equivalent to a formate anion or other carboxylate synthons. wikipedia.org

The reactivity of the Ugi products derived from IPB is particularly noteworthy. They can be converted into highly activated N-acylpyrroles. Subsequent treatment of these activated intermediates with different nucleophiles allows for the synthesis of a diverse array of final products. wikipedia.org

Table 5.2.1: Applications of Convertible Isocyanide IPB in Multicomponent Reactions

| Multicomponent Reaction | Reactants | Primary Product | Post-Reaction Transformation | Final Products |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, IPB | α-Acylamino Amide | Cleavage of convertible amide | Carboxylic Acids, Esters, Amides |

| Passerini Reaction | Aldehyde, Carboxylic Acid, IPB | α-Acyloxy Carboxamide | Cleavage of convertible amide | α-Acyloxy Esters/Acids |

| Ugi-Smiles Reaction | Phenol, Aldehyde, Amine, IPB | Intermediate Aryl Ether | Smiles Rearrangement & Amide Cleavage | Diverse Heterocycles |

Novel Synthetic Strategies for Structurally Related Analogues of this compound

The core structure of this compound is the butane-1,3-diol skeleton, protected as an acetal (B89532). Novel synthetic strategies for analogues therefore often focus on the stereocontrolled and efficient synthesis of substituted 1,3-diols and their subsequent protection or modification.

Biocatalytic and Chemoenzymatic Methods: A significant advancement in producing chiral analogues is the use of biocatalysis. For instance, the asymmetric synthesis of (R)-1,3-butanediol, a key chiral building block, has been achieved with high enantiomeric purity. nih.govresearchgate.net Strains of microorganisms, such as Candida krusei, have been isolated that exhibit high reductase activity and excellent stereospecificity for the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol. nih.govresearchgate.net This biological approach provides high conversion rates (up to 96.6%) and exceptional enantiomeric excess (>99% ee) under mild conditions, offering a green alternative to traditional chemical synthesis. nih.govresearchgate.net Deracemization techniques using whole-cell stereoinverting cascade systems have also been developed to convert racemic 1,3-butanediol into a single enantiomer with high theoretical yield. researchgate.net

Asymmetric Aldol and Reduction Sequences: Modern organocatalysis provides powerful tools for constructing chiral 1,3-diol precursors. A two-step strategy involves an asymmetric aldol reaction to create a chiral 1,3-keto alcohol, followed by a stereoselective reduction. For example, a proline-derived organocatalyst can be used for the aldol condensation of an aldehyde and a ketone to produce chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). acs.org The subsequent reduction of the ketone functionality, often using chiral oxazaborolidine reagents (like the Corey-Bakshi-Shibata catalyst), yields the desired chiral 1,3-diol with control over the newly formed stereocenter. acs.org

Acetal Formation and Modification: Once the 1,3-diol backbone is synthesized, the formation of the acetal, analogous to the methoxy groups in this compound, is a key step. Standard methods involve reacting the diol with an aldehyde or ketone under acidic conditions (e.g., TsOH, Lewis acids). organic-chemistry.org Modern, milder methods use reagents like 1,3-bis(trimethylsiloxy)propane with a catalytic amount of iodine under neutral, aprotic conditions for the efficient formation of 1,3-dioxanes (the cyclic acetals of 1,3-diols). organic-chemistry.org These strategies allow for the synthesis of a wide array of structurally diverse analogues with varied substitution patterns on both the carbon backbone and the acetal moiety.

Advanced Analytical Methodologies in Research on 1,3,3 Trimethoxybutane

Spectroscopic Techniques for Structural Elucidation of 1,3,3-Trimethoxybutane and its Reaction Products

Spectroscopy is a cornerstone in the analysis of this compound, providing detailed information about its molecular structure and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. For this compound, distinct signals are expected for the methyl protons of the methoxy (B1213986) groups and the protons of the butane backbone. By analyzing these spectra, researchers can confirm the presence of the two geminal methoxy groups at the C3 position and the single methoxy group at the C1 position.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding. For instance, the carbons bonded to oxygen in the methoxy groups and the acetal (B89532) function will resonate at a characteristic downfield region.

NMR is also a powerful technique for mechanistic studies. By monitoring a reaction involving this compound over time, researchers can observe the disappearance of reactant signals and the concurrent appearance of signals corresponding to intermediates and final products. This allows for the elucidation of reaction pathways and kinetics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and may not reflect exact experimental values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-H₂ | ~3.3 - 3.5 | Multiplet | 2H |

| C2-H₂ | ~1.6 - 1.8 | Multiplet | 2H |

| C3-CH ₃ | ~1.1 - 1.3 | Singlet | 3H |

| C1-OCH ₃ | ~3.2 - 3.4 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and may not reflect exact experimental values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~65 - 75 |

| C2 | ~35 - 45 |

| C3 | ~95 - 105 |

| C4 | ~20 - 30 |

| C1-O CH₃ | ~50 - 60 |

| C3-(O CH₃)₂ | ~45 - 55 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. These vibrations, whether stretching or bending, are characteristic of the types of bonds present.

The IR spectrum of this compound is dominated by strong C-O stretching vibrations, characteristic of ethers and acetals, typically found in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkane backbone and methyl groups are observed just below 3000 cm⁻¹. The absence of certain peaks, such as a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), confirms the absence of hydroxyl or carbonyl functional groups, respectively.

In a research setting, IR spectroscopy is invaluable for monitoring the progress of a reaction. For example, in the synthesis of this compound from a precursor containing a carbonyl group, one can monitor the disappearance of the C=O stretching band and the appearance of the C-O stretching bands of the acetal.

Table 3: Characteristic IR Absorptions for this compound Data sourced from the NIST Chemistry WebBook for Butane, 1,3,3-trimethoxy-. nist.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (ether/acetal) | 1050 - 1200 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, electron ionization (EI) is a common method. When a molecule of this compound is passed through the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which for C₇H₁₆O₃ is 148.20 g/mol . nist.govscbt.com

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides valuable structural information. Common fragmentation pathways for ethers and acetals include the loss of alkoxy groups (-OCH₃) or alkyl fragments. The most abundant fragment often corresponds to a particularly stable carbocation. Analysis of this fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.

Table 4: Potential Mass Spectrometry Fragments of this compound This table presents hypothetical fragments based on the structure of this compound.

| m/z Value | Possible Fragment Ion | Formula |

|---|---|---|

| 148 | [M]⁺ | [C₇H₁₆O₃]⁺ |

| 117 | [M - OCH₃]⁺ | [C₆H₁₃O₂]⁺ |

| 89 | [CH₃C(OCH₃)₂]⁺ | [C₄H₉O₂]⁺ |

| 71 | [M - OCH₃ - CH₂O]⁺ | [C₄H₇O]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, thereby allowing for its purification and the assessment of its purity.

Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column. The components of the sample interact differently with the stationary phase of the column, causing them to elute at different times (retention times). A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities. The area under each peak is proportional to the amount of that component, allowing for quantitative analysis of purity.

Chromatographic methods are also instrumental in monitoring the progress of chemical reactions. By taking small samples (aliquots) from a reaction mixture at various time points and analyzing them by GC, researchers can track the consumption of reactants and the formation of products. This data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield of the desired product, this compound.

Table 5: Illustrative Gas Chromatography Data for Reaction Monitoring This table shows hypothetical data for a reaction producing this compound.

| Time (hours) | Reactant A Peak Area (%) | This compound Peak Area (%) | Byproduct C Peak Area (%) |

|---|---|---|---|

| 0 | 98.5 | 0.5 | 1.0 |

| 1 | 65.2 | 32.8 | 2.0 |

| 2 | 30.1 | 65.9 | 4.0 |

| 4 | 5.3 | 89.5 | 5.2 |

Computational Chemistry and Theoretical Studies of 1,3,3 Trimethoxybutane

Quantum Chemical Calculations for Reaction Pathway Prediction and Exploration

Quantum chemical calculations are instrumental in predicting and exploring the potential reaction pathways of 1,3,3-trimethoxybutane. These computational methods allow for the systematic investigation of how the molecule might behave under various chemical conditions, identifying plausible routes for its formation and degradation.

The exploration of reaction pathways often involves mapping the potential energy surface (PES) of a given reaction. By identifying minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states, a comprehensive reaction network can be constructed. For a molecule like this compound, which contains both ether and acetal (B89532) functionalities, quantum chemical calculations can predict pathways for reactions such as hydrolysis, oxidation, or elimination. For instance, in the context of acid-catalyzed hydrolysis, calculations can map out the step-by-step mechanism, including the initial protonation, the formation of intermediate carbocations, and the final formation of products. These computational explorations are not limited to known reactions; they can also uncover novel, unexpected reaction pathways that might not be readily apparent from experimental observations alone. The insights gained from these predictions can guide experimental work, helping to design more efficient synthetic routes or to understand degradation mechanisms.

Mechanistic Insights Derived from Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT studies can provide detailed electronic structure information, which is crucial for understanding the reactivity of molecules like this compound.

By analyzing the electron density distribution, orbital interactions, and atomic charges, DFT calculations can offer profound mechanistic insights. For this compound, DFT could be used to study the mechanism of its formation, for example, through the reaction of an unsaturated ketone with methanol (B129727). The calculations could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. Furthermore, DFT is widely used to investigate the mechanisms of bond cleavage. For instance, in the study of ether linkages, which are present in this compound, DFT has been employed to elucidate the detailed mechanisms of their base-catalyzed cleavage. nih.govfrontiersin.org These studies can identify key intermediates and transition states, and analyze the role of catalysts and solvent effects on the reaction mechanism. The insights from DFT can help in understanding why certain bonds are more reactive than others and how the reaction conditions can be tuned to favor a particular reaction pathway.

Modeling of Stereoselectivity and Regioselectivity in Transformations Involving this compound

Many chemical reactions can lead to the formation of multiple products, and understanding the factors that control the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is a central theme in organic chemistry. Computational modeling is a powerful tool for predicting and explaining these selectivities.

For reactions involving this compound, which is a chiral molecule, understanding stereoselectivity is particularly important. For instance, if this compound were to undergo a reaction that creates a new stereocenter, computational models could predict which diastereomer would be the major product. This is typically done by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be kinetically favored, leading to the predominant formation of the corresponding product. Computational studies on aldol reactions, for example, have successfully explained the origins of stereoselectivities by analyzing the transition state structures. nih.gov

Regioselectivity can also be modeled effectively. If a reaction could occur at different positions in the this compound molecule, such as at one of the three methoxy (B1213986) groups, computational methods can be used to determine the most likely site of reaction. This is often achieved by analyzing the properties of the molecule's ground state, such as the distribution of electrostatic potential or the energies of the frontier molecular orbitals (HOMO and LUMO), which can indicate the most nucleophilic or electrophilic sites. For transformations where multiple reaction pathways are possible, comparing the activation energies for each path provides a quantitative prediction of the regiochemical outcome.

A summary of how computational modeling can be applied to predict selectivity in hypothetical reactions of this compound is presented below.

| Type of Selectivity | Computational Approach | Predicted Outcome |

| Stereoselectivity | Calculation of diastereomeric transition state energies. | The stereoisomer formed via the lower energy transition state is the major product. |

| Regioselectivity | Analysis of ground-state electronic properties (e.g., atomic charges, frontier orbitals) and comparison of activation energies for reaction at different sites. | The reaction occurs preferentially at the site that leads to the most stable transition state. |

Emerging Research Areas and Future Perspectives for 1,3,3 Trimethoxybutane

Exploration of Unexplored Reaction Pathways and Novel Synthetic Transformations Involving 1,3,3-Trimethoxybutane

The inherent reactivity of the acetal (B89532) and ether functionalities in this compound provides a fertile ground for discovering new synthetic transformations. Current research is pushing the boundaries beyond its traditional use, with a focus on desaturation, cycloaddition, and rearrangement reactions.

One of the key explored reaction pathways for this compound is its desaturation. acs.org Early studies have laid the groundwork for understanding the elimination reactions of this compound, leading to the formation of unsaturated products. acs.org These desaturation reactions can yield valuable vinyl ethers, which are important building blocks in organic synthesis. The regioselectivity and stereoselectivity of these eliminations are areas of active investigation, with the aim of controlling the formation of specific isomers.

Beyond simple eliminations, researchers are investigating novel synthetic transformations that can be initiated from this compound. These include:

Cycloaddition Reactions: The vinyl ethers derived from the desaturation of this compound are potential candidates for various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. These reactions could provide rapid access to complex cyclic and heterocyclic frameworks, which are prevalent in biologically active molecules and functional materials. While specific examples involving this compound are still emerging, the general reactivity of vinyl ethers in cycloadditions is well-documented, suggesting a promising avenue for future research.

Rearrangement Reactions: Acid-catalyzed rearrangement reactions of acetals are a known class of transformations. Investigating the behavior of this compound under various acidic conditions could lead to the discovery of novel skeletal rearrangements, potentially yielding unique and valuable molecular architectures. The presence of multiple methoxy (B1213986) groups offers intriguing possibilities for selective activation and migration.

Fragmentation Reactions: Under specific conditions, such as mass spectrometry or pyrolysis, this compound can undergo fragmentation. A detailed study of these fragmentation pathways could not only provide valuable analytical data but also inspire new synthetic strategies based on controlled fragmentation-recombination sequences.

The following table summarizes potential unexplored reaction pathways for this compound and the expected classes of products.

| Reaction Pathway | Potential Reagents/Conditions | Expected Product Class | Potential Significance |

| Desaturation | Acid or base catalysis, thermal elimination | Vinyl ethers, dienes | Versatile building blocks for polymerization and cycloadditions. |

| Cycloaddition | Dienophiles, electron-deficient alkenes | Cyclohexene and cyclobutane derivatives | Rapid construction of complex cyclic systems. |

| Rearrangement | Lewis or Brønsted acids | Isomeric acetals, ketones with altered skeletons | Access to unique molecular scaffolds. |

| Fragmentation | High temperatures, electron impact | Smaller carbonyl and ether compounds | Mechanistic insights and potential for controlled degradation. |

Development of New Catalytic Systems for this compound-Mediated Reactions

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the development of novel catalytic systems. Research in this area is focused on both homogeneous and heterogeneous catalysis, with a particular interest in Lewis acid, Brønsted acid, and photocatalytic approaches.

Lewis and Brønsted Acid Catalysis:

The acetal group in this compound is susceptible to cleavage and transformation under acidic conditions. The development of highly selective Lewis and Brønsted acid catalysts is crucial for controlling these reactions. For instance, chiral Lewis acids could be employed to achieve enantioselective transformations, a key goal in modern organic synthesis. Similarly, confined Brønsted acids, such as those within zeolites or metal-organic frameworks (MOFs), could offer shape-selectivity and enhanced catalyst recyclability for reactions like acetal exchange or rearrangements. While the application of these specific catalytic systems to this compound is a nascent field, the principles established with other acetals provide a strong foundation for future work.

Photocatalysis:

The emergence of visible-light photocatalysis has opened up new avenues for chemical synthesis. The application of photoredox catalysis to reactions involving this compound is a promising area of exploration. For example, photocatalytic systems could be designed to mediate radical-based transformations, such as C-H functionalization or the generation of reactive intermediates from the ether or acetal moieties. These approaches could lead to novel bond formations that are not accessible through traditional thermal methods.

The table below outlines potential catalytic systems and their envisioned applications in this compound chemistry.

| Catalytic System | Catalyst Examples | Potential Reactions with this compound | Desired Outcome |

| Chiral Lewis Acids | BINOL-derived metal complexes | Asymmetric acetal cleavage, cycloadditions | Enantiomerically enriched products |

| Confined Brønsted Acids | Zeolites, MOFs | Shape-selective rearrangements, acetal exchange | High regioselectivity, catalyst recyclability |

| Photoredox Catalysis | Ruthenium or Iridium complexes, organic dyes | C-H activation, radical additions | Novel bond formations under mild conditions |

Potential Contributions of this compound Chemistry to Advanced Functional Materials or Chemical Biology

While direct applications of this compound in advanced functional materials and chemical biology are not yet widely reported, its chemical structure and reactivity suggest several promising future directions.

Advanced Functional Materials:

The ability of this compound to serve as a precursor to vinyl ethers makes it a potential monomer for the synthesis of novel polymers. Poly(vinyl ether)s can exhibit a range of interesting properties, and by incorporating the structural motifs derived from this compound, it may be possible to create polymers with tailored thermal, mechanical, or optical properties. For example, the presence of the additional ether linkage could influence the polymer's polarity and solubility. Furthermore, the acetal functionality could be retained in the polymer backbone, offering a site for post-polymerization modification or for creating degradable materials.

Another potential application lies in the synthesis of precursors for conductive polymers. While this compound itself is not conductive, it could be chemically modified to incorporate aromatic or heterocyclic units that, upon polymerization and doping, could lead to conductive materials.

Chemical Biology:

In the realm of chemical biology, this compound could serve as a scaffold for the synthesis of chemical probes or building blocks for bioactive molecules. The acetal group can be used as a protecting group for a ketone, which could be unmasked under specific biological conditions, allowing for the controlled release of a ketone-containing molecule. This strategy is often employed in the design of prodrugs and chemical tools for studying biological processes.

Moreover, the methoxy groups could be replaced with other functionalities through synthetic transformations, leading to a diverse library of compounds that could be screened for biological activity. The relatively simple and flexible butane backbone provides a good starting point for the construction of more complex molecules with potential applications in drug discovery and as probes for studying enzyme function or cellular pathways.

The following table outlines the potential contributions of this compound chemistry to these emerging fields.

| Field | Potential Contribution | Rationale |

| Advanced Functional Materials | Monomer for novel polymers | Generation of vinyl ethers; potential for degradable or functionalizable polymers. |

| Precursor for conductive materials | Can be chemically modified to incorporate electronically active moieties. | |

| Chemical Biology | Scaffold for chemical probes | Acetal can act as a cleavable linker or a protecting group. |

| Building block for bioactive molecules | The butane core can be elaborated to create diverse molecular structures for screening. |

Q & A

Q. What are the primary synthetic routes for 1,3,3-Trimethoxybutane, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of methyl vinyl ketone with trimethyl orthoformate under acidic catalysis. Key optimization parameters include maintaining temperatures between 40–60°C and using anhydrous conditions to minimize hydrolysis of the orthoester. Reaction time should be monitored via TLC or GC-MS to avoid over- or under-acetalization, which can lead to byproducts like unreacted ketone or over-substituted derivatives.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the positions of methoxy groups and the butane backbone. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices cross-referenced against standards. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) is commonly used due to the compound’s volatility. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1 v/v) eluent improves purity. Solvent selection must avoid protic solvents (e.g., methanol) to prevent acetal degradation.

Q. How can the solubility and stability of this compound be characterized under varying experimental conditions?

Solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability studies under acidic/basic conditions (pH 1–13) and thermal analysis (TGA/DSC) can identify degradation thresholds. For long-term storage, inert atmospheres (argon) and amber vials are recommended to prevent oxidation .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-acetalization or hydrolysis) be mitigated during synthesis?

Use of a stoichiometric excess of trimethyl orthoformate (1.5–2.0 equivalents) suppresses hydrolysis, while controlled addition of catalytic p-toluenesulfonic acid (0.5–1 mol%) minimizes over-acetalization. Real-time monitoring via in-situ IR spectroscopy for carbonyl group disappearance (~1700 cm⁻¹) helps terminate reactions promptly.

Q. What strategies are effective for quantifying this compound in environmental matrices with high background interference?

Solid-phase microextraction (SPME) paired with GC-MS enhances selectivity in complex samples like firefighting foams. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Collision-induced dissociation (CID) parameters in MS/MS should be optimized to distinguish target ions from co-eluting contaminants .

Q. How does this compound interact with other organics in multi-component systems, and what mechanistic insights exist?

Computational studies (DFT) reveal hydrogen bonding between methoxy groups and protic solvents, affecting reactivity in mixed systems. Kinetic studies in esterification or alkylation reactions demonstrate its role as a transient electrophile, with competing pathways influenced by solvent polarity .

Q. What discrepancies exist in reported physicochemical properties (e.g., boiling points), and how can these be reconciled?

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

LC-QTOF-MS with untargeted metabolomics workflows enables detection of trace byproducts (e.g., methoxy-substituted aldehydes). Comparative studies using synthetic standards and degradation simulations (e.g., UV irradiation) help establish fragmentation patterns and quantify degradation kinetics .

Q. What safety protocols are critical for handling this compound in large-scale experiments?

Classified under UN 3272 (flammable ester), it requires storage in explosion-proof refrigerators and grounding during transfers. Personal protective equipment (PPE) including butyl rubber gloves and fume hoods are mandatory. Spill management should use inert adsorbents (vermiculite) rather than water to avoid dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.